2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one
Description
The compound 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one features a dihydropyridazinone core (a six-membered ring with two adjacent nitrogen atoms and one ketone group). Key substituents include:
- A 2-(azepan-1-yl)-2-oxoethyl side chain at position 2, where the azepane (a seven-membered cyclic amine) enhances solubility and conformational flexibility .
This structure is associated with biological activity in neurological or metabolic pathways, as dihydropyridazinone derivatives are often explored for enzyme inhibition (e.g., phosphodiesterases) or receptor modulation .
Properties
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-2-26-17-9-7-16(8-10-17)18-11-12-19(24)23(21-18)15-20(25)22-13-5-3-4-6-14-22/h7-12H,2-6,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJGJKHLSKXVFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through the cyclization of a suitable linear precursor.
Attachment of the ethoxyphenyl group: This step often involves a nucleophilic substitution reaction where an ethoxyphenyl halide reacts with an appropriate nucleophile.
Construction of the dihydropyridazinone core: This is usually accomplished through a condensation reaction between a hydrazine derivative and a suitable diketone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common reagents used in the industrial synthesis include hydrazine hydrate, ethoxyphenyl halides, and various catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenated reagents and strong bases or acids are often employed to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Preliminary studies suggest that it may have therapeutic properties, such as anti-inflammatory or anticancer activity.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to influence signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be contextualized against structurally related molecules:
Key Findings
Substituent Impact on Bioactivity: The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing 4-nitrophenyl group in pyrimidinone derivatives (e.g., compound 2b in ), which may enhance electrophilic interactions in enzyme binding.
Synthetic Accessibility: Dihydropyridazinones like the target compound are typically synthesized via cyclocondensation of hydrazines with diketones, achieving yields >80% under optimized conditions . Derivatives with bulkier substituents (e.g., pyrido-pyrimidinones in ) require multi-step protocols, reducing scalability.
Melting points for dihydropyridazinones generally exceed 200°C (e.g., 218–220°C for compound 2b ), indicating high crystallinity, which may influence formulation strategies.
Biological Activity
The compound 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one is a member of the dihydropyridazine class, characterized by its complex structure that includes an azepan ring and an ethoxyphenyl substituent. This unique combination may confer distinct pharmacological properties and potential therapeutic applications. Understanding its biological activity is crucial for exploring its use in medicinal chemistry.
The molecular formula of the compound is with a molecular weight of 348.43 g/mol. The compound features several functional groups that contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H24N4O3 |
| Molecular Weight | 348.43 g/mol |
| LogP | 3.5616 |
| Polar Surface Area | 60.609 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
Antimicrobial Properties
Recent studies have indicated that compounds similar to This compound exhibit notable antimicrobial activity. For instance, thienopyrimidine derivatives have shown effectiveness against various bacterial strains, suggesting that the target compound may possess similar properties due to its structural similarities.
Anticancer Potential
The compound's structural features align with known anticancer agents. Research into related thienopyrimidine compounds has demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including kinase inhibition and apoptosis induction. Further investigation into the specific pathways affected by this compound is warranted.
Case Studies and Research Findings
- Anticancer Activity : A study on thienopyrimidine derivatives revealed that modifications at the azepan position significantly enhanced cytotoxicity against cancer cell lines (e.g., MCF-7 and HeLa) .
- Antimicrobial Screening : Compounds featuring similar ethoxyphenyl groups were evaluated for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .
- Mechanism of Action : Preliminary studies suggest that the compound may interact with specific biological targets such as protein kinases, leading to altered cellular signaling pathways associated with cell growth and survival .
Future Directions
To fully elucidate the biological activity of This compound , comprehensive studies are necessary:
- In vitro Studies : Testing on various cancer cell lines to assess cytotoxicity and mechanism of action.
- In vivo Studies : Evaluating pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : Investigating how changes in substituents affect biological activity could lead to the development of more potent derivatives.
Q & A
Q. What are the recommended synthetic routes for 2-[2-(azepan-1-yl)-2-oxoethyl]-6-(4-ethoxyphenyl)-2,3-dihydropyridazin-3-one, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis involves multi-step protocols, starting with the formation of the pyridazinone core followed by functionalization with azepane and ethoxyphenyl groups. Key steps include:
- Cyclization : Refluxing in ethanol or dimethylformamide (DMF) under inert conditions to form the dihydropyridazinone ring .
- Amide Coupling : Using coupling agents like EDCI/HOBt for introducing the azepane moiety, with pH control (6.5–7.5) to avoid side reactions .
- Optimization : Temperature gradients (e.g., 60–80°C) and solvent polarity adjustments (e.g., DMF vs. THF) can enhance yields. Monitor via TLC/HPLC for intermediate purity .
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- NMR : Analyze - and -NMR for characteristic peaks (e.g., δ 1.2–1.6 ppm for azepane protons, δ 4.0–4.2 ppm for ethoxy group) .
- HRMS : Confirm molecular ion [M+H] at m/z 397.19 (calculated for CHNO) .
- Crystallography : Single-crystal X-ray diffraction (e.g., triclinic system, space group P1) provides bond lengths/angles (e.g., C=O at 1.21 Å, N–C at 1.45 Å) .
Advanced Research Questions
Q. What strategies can be employed to resolve contradictions in biological activity data for this compound across different in vitro models?
- Methodological Answer :
- Assay Harmonization : Standardize cell lines (e.g., HEK293 vs. HepG2) and incubation times to reduce variability .
- Dose-Response Curves : Use IC values with 95% confidence intervals to compare potency discrepancies (e.g., COX-2 inhibition vs. kinase assays) .
- Orthogonal Validation : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays .
Q. How can computational modeling (e.g., molecular docking, QSAR) predict the interaction of this compound with potential biological targets?
- Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., serotonin receptors). Key parameters: grid size 25 Å, exhaustiveness 20, Lamarckian GA .
- QSAR : Build models with descriptors like logP, topological polar surface area (TPSA), and H-bond acceptors/donors. Validate using leave-one-out cross-validation (R > 0.85) .
Q. What experimental designs are optimal for evaluating the pharmacokinetic (PK) profile of this compound in preclinical models?
- Methodological Answer :
- ADME Studies :
- Absorption : Caco-2 permeability assay (P > 1 × 10 cm/s indicates high absorption) .
- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS/MS .
- In Vivo PK : Administer IV/PO doses (e.g., 5 mg/kg) to rodents; collect plasma at 0.5, 1, 2, 4, 8, 24 h. Calculate AUC, t, and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
